2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide
Description
The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide (CAS: 1351611-67-0) is a benzothiazole-acetamide hybrid with a molecular formula of C₁₅H₁₅N₃OS₂ and a molecular weight of 317.4 g/mol . Its structure features a benzothiazole core linked via a methylamino group to an acetamide moiety, which is further substituted with a thiophen-2-ylmethyl group.
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-18(10-14(19)16-9-11-5-4-8-20-11)15-17-12-6-2-3-7-13(12)21-15/h2-8H,9-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYCLPMGYSIEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CS1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the formation of the benzothiazole core One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound, potentially leading to different functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the benzothiazole or thiophene rings.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research has explored its use as a lead compound for developing new drugs, particularly in the treatment of infectious diseases and inflammation.
Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The compound may inhibit certain pathways involved in disease processes, contributing to its therapeutic potential.
Comparison with Similar Compounds
Key Structural Variations
The target compound’s analogs differ in three primary regions (Table 1):
Benzothiazole Substituents : Chloro, methoxy, or methyl groups at positions 4, 6, or 2.
Acetamide Linker : Substitutions such as piperazine, triazole, or thiazole rings.
Terminal Groups : Aryl (phenyl, naphthyl), heterocyclic (thiophene, thiazole), or alkyl chains.
Table 1: Structural Features of Selected Analogs
Enzyme Inhibition
- The target compound’s thiophenmethyl group may alter selectivity due to steric or electronic effects.
- AChE Inhibition : Triazole-linked benzothiazole acetamides (e.g., compounds 9a–e) showed moderate AChE inhibition (IC₅₀: 1.2–5.6 µM), suggesting that heterocyclic linkers improve interaction with the enzyme’s catalytic site .
Antimicrobial and Antifungal Activity
- Thiazolidinone Hybrids: Compounds like 6a–n (thiazolidin-4-one derivatives) exhibited broad-spectrum antibacterial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) and antifungal action against C. albicans .
- Dihydropyrimidinone Derivatives: Less active than thiazolidinones, indicating the critical role of the 2-imino-thiazolidin-4-one scaffold .
Anti-inflammatory and Analgesic Activity
Physicochemical Properties
- Solubility : Thiophene and benzothiazole groups impart moderate lipophilicity (predicted logP: ~3.5), comparable to 4,7-dimethyl analog .
- Enantiomeric Purity : Malonate esters (e.g., 5hc) achieved >99% enantiomeric excess via asymmetric catalysis, while the target compound’s stereochemistry remains unstudied .
Biological Activity
The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide is a derivative of benzothiazole, a moiety recognized for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a benzothiazole ring, which is known for its role in various pharmacological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have been evaluated against various pathogens, including bacteria and fungi.
- In Vitro Studies :
- A study demonstrated that benzothiazole derivatives exhibited significant inhibitory effects against strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) as low as 100 μg/mL .
- Another research indicated that compounds with similar structures showed promising antimicrobial activity comparable to standard antibiotics like norfloxacin .
Antitumor Activity
Benzothiazole derivatives have also been explored for their anticancer potential.
- Mechanism of Action :
- Compounds containing the benzothiazole moiety have been shown to induce apoptosis in cancer cells through various pathways, including inhibition of Bcl-2 proteins, which are crucial for cell survival .
- Molecular docking studies revealed that certain derivatives bind effectively to DNA and enzymes involved in cancer progression, suggesting their potential as anticancer agents .
Case Study 1: Anti-Tubercular Activity
A recent study synthesized various benzothiazole derivatives and tested their anti-tubercular activity. The results indicated that several compounds, including those structurally related to this compound, showed significant efficacy against Mtb with MIC values ranging from 100 to 250 μg/mL .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
Case Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. The study revealed that compounds similar to the target compound exhibited IC50 values lower than standard treatments such as doxorubicin, indicating enhanced potency against tumor cells .
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
Q & A
Q. How are bioactivity discrepancies between in vitro and in silico data reconciled?
- Answer: Validate docking predictions with SPR (surface plasmon resonance) to measure real-time binding kinetics. For example, nitro-substituted derivatives may show weak SPR signals despite favorable docking scores due to off-target interactions .
Tables for Key Data
Table 1. Antifungal Activity of Selected Derivatives
| Compound | C. albicans (MIC, μg/mL) | A. flavus (MIC, μg/mL) |
|---|---|---|
| S30A1 | 25 | 30 |
| S30 (6-nitro) | 50 | 45 |
| Miconazole (std) | 10 | 12 |
Table 2. Impact of Substituents on logP and Activity
| Substituent | logP | S. aureus (MIC, μM) |
|---|---|---|
| –H | 2.1 | 27 |
| –Br | 3.5 | 13 |
| –NO | 1.8 | 50 |
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
